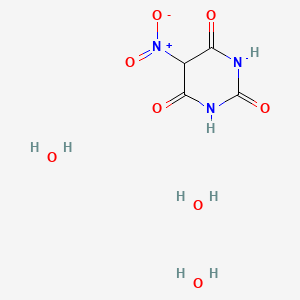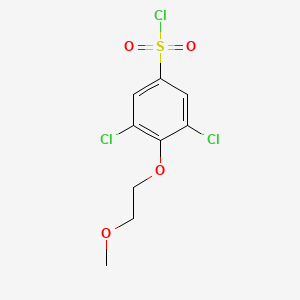
3-Ethoxy-5-(trifluoromethyl)aniline
Overview
Description
3-Ethoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of 3-Ethoxy-5-(trifluoromethyl)aniline involves several steps. The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of 3-Ethoxy-5-(trifluoromethyl)aniline is represented by the InChI code: 1S/C9H10F3NO/c1-2-14-8-4-6 (9 (10,11)12)3-7 (13)5-8/h3-5H,2,13H2,1H3 .Chemical Reactions Analysis
3-Ethoxy-5-(trifluoromethyl)aniline is involved in the trifluoromethylarylation of alkenes using anilines . It has also been used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .Physical And Chemical Properties Analysis
3-Ethoxy-5-(trifluoromethyl)aniline is a solid at room temperature . Its molecular weight is 205.18 .Scientific Research Applications
Synthesis of Spleen Tyrosine Kinase Inhibitors
“3-Ethoxy-5-(trifluoromethyl)aniline” has been used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole . Spleen tyrosine kinase (Syk) is a protein that is involved in intracellular signal transduction and has an important role in adaptive immune receptor signaling, maturation of B-cells, cellular proliferation, differentiation, and phagocytosis.
Trifluoromethylarylation of Alkenes
This compound has been used in the trifluoromethylarylation of alkenes . This process involves the functionalization of alkenes, which are versatile substrates that offer great potential for diversification using a plethora of established reactions, including epoxidation, dihydroxylation, aminations, halogenations or borylations . The trifluoromethylarylation of alkenes allows the simultaneous introduction of an aromatic and an aliphatic motif in a single step .
Synthesis of Schiff’s Base
“3-Ethoxy-5-(trifluoromethyl)aniline” has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base . Schiff’s bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are versatile compounds that are used in a variety of chemical reactions.
Hydroamination Reaction
This compound has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction . Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond. This reaction is a useful method for the synthesis of amines.
Mechanism of Action
Target of Action
A structurally similar compound, 3-methoxy-5-(trifluoromethyl)aniline, has been used in the synthesis of spleen tyrosine kinase inhibitors . Therefore, it’s possible that 3-Ethoxy-5-(trifluoromethyl)aniline may also interact with kinases or other proteins involved in signal transduction pathways.
Mode of Action
The trifluoromethyl group could potentially enhance the compound’s binding affinity and selectivity towards its targets .
Biochemical Pathways
If it acts as a kinase inhibitor like its methoxy analogue, it could potentially influence signal transduction pathways, including those involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The trifluoromethyl group could increase the compound’s metabolic stability, thereby prolonging its action .
Result of Action
If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of 3-Ethoxy-5-(trifluoromethyl)aniline could be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability and interaction with its targets. The presence of other biomolecules could potentially affect the compound’s bioavailability and efficacy .
Safety and Hazards
Future Directions
The future directions for 3-Ethoxy-5-(trifluoromethyl)aniline could involve further exploration of its reactivity and selectivity in various chemical reactions . The use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent could be areas of interest .
properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEACCJUEVBNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




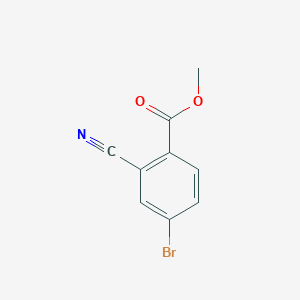


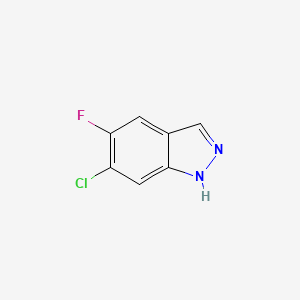
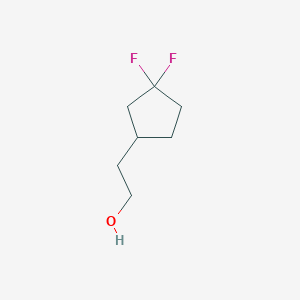
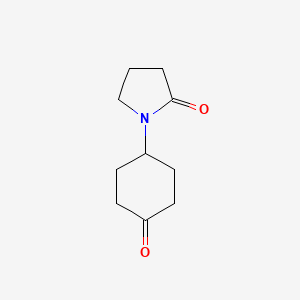


![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)

